(13Z)-beta-Carotene

Description

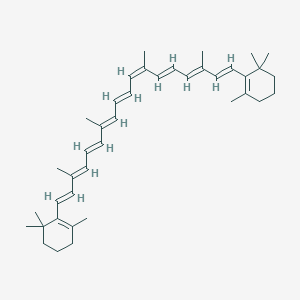

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11Z,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17-,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-MZMZTKINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920482 | |

| Record name | 13-cis-beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6811-73-0 | |

| Record name | 13′-cis-β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6811-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Carotene, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-cis-beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CAROTENE, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK6YA62H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-cis-beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic and Biosynthetic Pathways of 13z Beta Carotene

Chemical Synthesis Methodologies

Chemical synthesis of beta-carotene (B85742) primarily yields the all-E-isomer, with subsequent steps often required to enrich for specific Z-isomers like (13Z)-beta-carotene through catalytic isomerization.

Wittig Condensation Approaches and Derivatizations

The Wittig condensation reaction is a fundamental approach for the industrial synthesis of beta-carotene, including the all-E-form which can then be isomerized. This method typically involves the reaction of phosphonium (B103445) salts, which are often derived from vitamin A alcohol (retinol) or its derivatives through reaction with triphenylphosphine (B44618), with an aldehyde component, such as vitamin A aldehyde (retinal) or a symmetrical C10-dialdehyde central building block. google.comresearchgate.netfao.org This reaction facilitates the formation of a new carbon-carbon double bond, thereby extending the polyene chain characteristic of carotenoids. researchgate.net

Historically, companies like BASF and Roche have employed Wittig condensation for beta-carotene production. researchgate.net However, the process presents several challenges. The Wittig reaction for beta-carotene synthesis requires stringent conditions, specifically the absence of water and oxygen, and the vitamin A aldehyde intermediate is known for its instability, making industrial-scale preparation difficult. google.comgoogle.com Furthermore, the reaction generates triphenylphosphine oxide as a byproduct, which has low biodegradability and necessitates complex recycling procedures involving distillation, chlorination with phosgene, and dehalogenation with aluminum. researchgate.net Reported yields for beta-carotene synthesis via Wittig reactions have ranged from 19.11% to 26.07%. google.com

Catalytic Isomerization for Z-Isomer Enrichment

While all-E-carotenoids are the most common in nature, the Z-isomerization of carotenoids, including beta-carotene, is a crucial process that can significantly alter their physicochemical properties, such as solubility and crystallinity, leading to improved processing efficiency. jst.go.jpmdpi.comresearchgate.net However, it is important to note that Z-isomers are generally less stable than their all-E-counterparts during prolonged storage. jst.go.jp Traditional methods for inducing Z-isomerization include thermal treatment and light irradiation, often carried out in organic solvents. researchgate.net

Natural catalysts have emerged as a more environmentally friendly approach to induce Z-isomerization. Isothiocyanates, such as allyl isothiocyanate (AITC), and polysulfides, naturally present in food ingredients like mustard, onion, and garlic, have been shown to enhance the Z-isomerization of all-E-carotenoids, including lycopene (B16060), beta-carotene, and astaxanthin (B1665798). jst.go.jpmdpi.comjst.go.jpresearchgate.netmdpi.com

AITC is believed to promote thermal isomerization through the formation of radical-ion intermediates, which particularly enhances the formation of the 9Z-isomer of beta-carotene. mdpi.com Polysulfides not only promote Z-isomerization but also demonstrate an ability to markedly inhibit the degradation of carotenoids during the process. researchgate.net The efficiency of these natural catalysts can be further improved by the addition of synthetic antioxidants like butylated hydroxytoluene (BHT) or α-tocopherol, which help to minimize thermal degradation of carotenoids at elevated reaction temperatures, typically between 60-80°C. researchgate.net

The application of these natural catalysts extends to advanced processing techniques. For instance, supercritical CO2 (SC-CO2) can be utilized in conjunction with AITC to enhance the production efficiency of beta-carotene nanosuspensions. This is due to the increased solubility of beta-carotene Z-isomers in SC-CO2 compared to the all-E-isomer. Studies have demonstrated that the addition of AITC can lead to a substantial increase in both the Z-isomer ratio and the total beta-carotene content in the resulting suspensions. mdpi.comresearchgate.net

Table 1: Effect of Allyl Isothiocyanate (AITC) on Beta-Carotene Suspensions

| Parameter | Without AITC | With 100 mg AITC |

| Beta-carotene content in water phase (relative) | 1.0x | ~3.5x mdpi.com |

| Z-isomerization ratio (relative) | Baseline | ~13x researchgate.net |

| Encapsulated beta-carotene content (relative) | Baseline | ~6x researchgate.net |

| Mean particle size of nanosuspensions | ~700 nm proquest.com | ~100 nm mdpi.comproquest.com |

Beyond catalytic methods, thermal and photo-induced strategies are widely used for carotenoid isomerization.

Thermal Isomerization: Heat treatment is a well-known factor that induces changes in the stability of beta-carotene, leading to its conversion into cis-isomers, including this compound, until an equilibrium state is reached after prolonged heating. researchgate.netacs.orgnih.govresearchgate.net This isomerization process is contingent upon the solubilization of beta-carotene, and its extent is linearly dependent on temperature within the range of 100-140°C. researchgate.net

Studies on carrot puree, a common food matrix, have shown that thermal processing between 80-150°C results in the formation of cis-isomers. acs.orgnih.gov While pasteurization and sterilization at 121°C may cause only minor isomerization, higher temperatures like 130°C and blanching significantly increase the levels of cis-isomers. researchgate.netcapes.gov.br The dissolution of crystalline carotenes by cellular lipids during blanching is identified as a prerequisite for this isomerization to occur. researchgate.netcapes.gov.br Despite the observed isomerization, the retention of all-E-beta-carotene in plain carrot puree can remain relatively high during industrially relevant heating processes, largely due to the protective effect of the food matrix. nih.govresearchgate.net The isomerization rate constants exhibit low sensitivity to temperature, as indicated by low activation energies, approximately 11 kJ/mol. acs.orgnih.gov The equilibrium concentration of cis-isomers achieved after prolonged heating is also temperature-dependent, showing a linear relationship with the treatment temperature. acs.orgnih.gov

Photo-Induced Isomerization: Light, either directly or through photosensitizers, can also induce cis-/trans-isomerization of carotenoids. nih.govmdpi.com For instance, photoisomerization of all-E-beta-carotene can lead to a dominance of the 9-cis-form, while the photoisomerization of all-E-zeaxanthin may predominantly yield the 13-cis-form. nih.gov The isomerization process often occurs as a relaxation of the triplet excited state of the carotenoid molecule. mdpi.com Furthermore, singlet oxygen has been shown to sensitize the isomerization of 15-cis-beta-carotene (B12755979) to the all-trans-form, with the isomerization of the 15-cis-isomer being an order of magnitude more efficient than that of the all-trans-isomer. mdpi.com Kinetic models have been developed to describe both photoisomerization and concomitant photodegradation of beta-carotenes. acs.org

Role of Natural Catalysts (e.g., Isothiocyanates, Polysulfides)

Formation Mechanisms in Biological Systems and Food Matrices

In natural environments, carotenoids exist as a mixture of trans- and cis-isomers, although the all-E-isomer is generally the most abundant. mdpi.comnih.govmdpi.com Various physical and chemical factors, including light, heat, acids, catalytic agents, and photosensitizers, can contribute to the isomerization of carotenoids within living organisms and food systems. nih.gov

Biological systems have evolved diverse mechanisms to adapt to light stress, which can involve the formation and utilization of carotenoid isomers. Light stress, in particular, has been shown to enhance isomerization processes. nih.gov For example, the biosynthesis of beta-carotene within plastidic lipid globules in organisms can be additionally induced by light stress. nih.gov Certain microalgae, such as Dunaliella bardawil and Dunaliella sp., are known to contain significant amounts of cis-configurations of beta-carotene, with the 9Z-isomer often found in an oily form. proquest.commdpi.com

Isomerization during Processing and Storage

Food processing and prolonged storage are significant factors that can lead to the degradation and/or isomerization of carotenoids, resulting in the formation of Z-isomers. mdpi.com These Z-isomers are found not only in processed foods but also accumulate in mammalian tissues. mdpi.com

Cooking, for instance, has been shown to significantly increase the levels of this compound and (9Z)-beta-carotene. It can also lead to the production of (15Z)-beta-carotene, an isomer typically absent in raw carrots. researchgate.netacs.orgnih.gov The impact of storage conditions is also notable; storing carrots at 4°C for 56 days can result in a substantial 109% increase in this compound content. researchgate.netacs.orgnih.gov Conversely, storing carrots at 4°C for 15 days or more prior to cooking can reduce the susceptibility of all-E-beta-carotene to thermal isomerization during the cooking process, leading to lower levels of all three Z-beta-carotene isomers being generated. researchgate.netacs.orgnih.gov

Model systems, such as beta-carotene dissolved in toluene, demonstrate temperature-dependent isomerization upon thermal treatment. researchgate.net Generally, the stability of carotenoids varies among their isomers, with all-E-carotenoids typically exhibiting higher stability compared to their Z-isomers. proquest.com The isomerization of beta-carotene during storage can also be influenced by factors like heat, light, acids, and oxygen. researchgate.net

Table 2: Impact of Storage and Cooking on Beta-Carotene Isomers in Carrots

| Condition | Change in this compound | Change in (9Z)-beta-Carotene | Presence of (15Z)-beta-Carotene |

| Raw Carrots (Initial) | <1.8% of total beta-carotene acs.org | <1.8% of total beta-carotene acs.org | Absent researchgate.netacs.org |

| Storage at 4°C for 56 days | 109% increase researchgate.netacs.org | Decrease acs.org | - |

| Cooking (Boiling) | Significant increase researchgate.netacs.org | Significant increase researchgate.netacs.org | Produced researchgate.netacs.org |

| Storage at 4°C for ≥15 days before cooking | Reduced thermal isomerization susceptibility researchgate.netacs.org | Reduced thermal isomerization susceptibility researchgate.netacs.org | Reduced thermal isomerization susceptibility researchgate.netacs.org |

Table 3: Maximum Absorption Wavelengths of Beta-Carotene Isomers

| Isomer | Maximum Absorption Wavelength (nm) | Reference |

| (all-E)-beta-Carotene | 451.4 | researchgate.netproquest.commdpi.com |

| (9Z)-beta-Carotene | 446.4 | researchgate.netproquest.commdpi.com |

| This compound | 439.1 | researchgate.netproquest.commdpi.com |

Non-Enzymatic Isomerization from All-E Precursors

The formation of this compound from its all-E (all-trans) precursor is a significant non-enzymatic isomerization process influenced by various environmental and processing factors. All-E-beta-Carotene, being the predominant isomer in unprocessed plant foods, is highly susceptible to conversion into its cis-isomers, including this compound, due to its polyene structure with multiple conjugated double bonds nih.govuni.lu. This isomerization is a critical aspect of carotenoid chemistry, impacting their physical properties and stability.

Mechanisms and Influencing Factors

Non-enzymatic isomerization of all-E-beta-Carotene to this compound can occur through several pathways, primarily driven by energy inputs such as heat and light, as well as chemical catalysts.

Thermal Processing: Heat is a major inducer of E/Z-isomerization in carotenoids, including beta-carotene nih.govsci-hub.secsic.eswikipedia.orgwikidata.orgnih.govwikidata.orgnih.gov. Thermal treatments typically lead to the formation of a mixture of cis-isomers, with this compound frequently identified as a prominent product of geometric isomerization nih.govwikidata.org. Studies on carrot puree subjected to thermal processing (80-150 °C) have shown the formation of this compound, alongside other cis-isomers like (9Z)- and (15Z)-beta-Carotene nih.gov. Similarly, in olive oil/carrot emulsions, thermal processing between 85-130 °C resulted in the formation of (13Z)- and (15Z)-beta-Carotene nih.govnih.govwikidata.org.

Light Irradiation: Exposure to light also contributes to the E/Z-isomerization of carotenoids sci-hub.secsic.eswikidata.orgfao.orgfishersci.ca. This photo-induced isomerization can proceed through a triplet-excited state, particularly when excited at the main absorption maximum of the carotenoid fao.org.

Other Factors: Beyond heat and light, other non-enzymatic factors can catalyze this isomerization. These include acidic conditions, the presence of metal ions, peroxides, and various catalytic agents or photosensitizers wikidata.orgfao.orgmdpi.com. The type of solvent used in extraction or processing can also influence the specific isomer profile formed wikipedia.org.

Kinetic Aspects and Research Findings

Computational studies provide insights into the energetic favorability of different cis-isomers. It has been reported that the activation energy required for the isomerization from all-E-beta-Carotene to the (13Z)-isomer is generally lower than that for the formation of the (9Z)-isomer fao.orgatamanchemicals.com. This kinetic favorability often leads to this compound being generated at lower temperatures during the initial stages of processing atamanchemicals.com. However, the all-E-isomer generally possesses higher thermodynamic stability compared to its Z-isomers, with the relative stability of beta-carotene isomers often following the order: all-E > 9Z > 13Z > 15Z > 7Z ≈ 11Z sci-hub.se.

Physicochemical Changes Induced by Isomerization

The non-enzymatic isomerization of all-E-beta-Carotene to Z-isomers, including this compound, results in notable changes in the compound's physicochemical properties. Z-isomerization leads to a shift in the absorption maximum to shorter wavelengths and a reduction in the molar extinction coefficient and color value sci-hub.se. Furthermore, Z-isomers exhibit altered crystallinity and significantly improved solubility in various solvents compared to their all-E counterparts, often transitioning from a crystalline to a more amorphous or oily state sci-hub.semdpi.com.

Table 1: Activation Energies for Beta-Carotene Isomerization

| Matrix Type | Temperature Range (°C) | Activation Energy (kJ/mol) | Isomers Formed (Examples) | Source |

| Olive oil/carrot emulsion | 85–130 | 70.5 | 13Z-, 15Z-beta-Carotene | nih.govnih.govwikidata.org |

| Enriched olive oil phase | 85–130 | 75.0 | 13Z-, 15Z-beta-Carotene | nih.govnih.govwikidata.org |

| Carrot puree (overall all-trans-to-cis) | 80–150 | 11 | 9Z-, 13Z-, 15Z-beta-Carotene | nih.gov |

Advanced Analytical Methodologies for 13z Beta Carotene Characterization

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as the cornerstone for the analysis of carotenoid isomers. The structural similarity between (13Z)-beta-Carotene and other isomers, such as all-trans-beta-carotene, necessitates high-resolution separation techniques for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet/visible (UV/Vis) detector is a primary and robust method for the analysis of this compound. This technique allows for the separation of isomers based on their differential interactions with the stationary and mobile phases, followed by detection based on their characteristic light absorption properties.

Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for the separation of beta-carotene (B85742) isomers.

Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. While effective for separating some carotenoid classes, it can be susceptible to variations in mobile phase water content, potentially affecting the reproducibility of retention times. scribd.com For the separation of beta-carotene isomers, NP-HPLC systems have utilized mobile phases such as hexane (B92381) and acetone (B3395972) mixtures. tandfonline.com

Reversed-Phase (RP) HPLC: RP-HPLC is the more commonly employed technique for carotenoid isomer separation due to its stability and high resolving power for these hydrophobic compounds. nih.gov This method uses a non-polar stationary phase with a polar mobile phase. While traditional C18 columns can struggle to separate the geometric isomers of beta-carotene, specialized C30 columns have demonstrated superior shape selectivity, enabling the resolution of this compound from other cis-isomers and the all-trans form. fishersci.comobrnutafaza.hrymc.co.jp The enhanced shape selectivity of C30 phases is attributed to the highly ordered, long alkyl chains that provide greater interaction with the elongated carotenoid structures. obrnutafaza.hr

The choice of mobile phase in RP-HPLC is critical for achieving optimal separation. Nonaqueous reversed-phase (NARP) systems are often used for fat-soluble compounds like beta-carotene. fishersci.com A typical mobile phase might consist of a combination of solvents such as methanol, acetonitrile, and methyl tert-butyl ether (MTBE) in a gradient elution. fishersci.comacs.org The temperature of the column can also significantly influence the separation, with lower temperatures often providing better resolution of beta-carotene isomers. fishersci.comconicet.gov.ar

Table 1: Example HPLC Conditions for β-Carotene Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | C30 Reversed-Phase (e.g., YMC Carotenoid, Acclaim C30) | fishersci.comymc.co.jp |

| Mobile Phase | Gradient of Methanol/Methyl tert-butyl ether (MTBE)/Water | acs.org |

| Detection | UV/Vis Diode Array Detector (DAD) at ~450 nm | capes.gov.br |

| Column Temperature | Ambient or controlled, e.g., 10-20°C for improved resolution | fishersci.comconicet.gov.ar |

UV/Vis spectroscopy is a powerful tool for the identification of beta-carotene isomers following chromatographic separation. The introduction of a cis-bond in the polyene chain of beta-carotene, as in the (13Z)-isomer, leads to distinct changes in the absorption spectrum compared to the all-trans form.

These changes include:

Hypsochromic Shift: A shift of the main absorption maxima (λmax) to shorter wavelengths (a blue shift) is observed. researchgate.net

"Cis-Peak": A characteristic absorption band, known as the "cis-peak," appears in the near-UV region, typically between 330 and 345 nm. nih.govresearchgate.net The presence and intensity of this peak are indicative of a Z-isomer. For (13Z)-β-carotene, this peak is a key identifying feature. researchgate.netmdpi.com

The intensity of the cis-peak relative to the main absorption peak can be used to help differentiate between various cis-isomers. scielo.br For instance, the intensity of the cis-peak is generally higher for the (13Z)-isomer compared to some other cis-isomers. mdpi.com

Table 2: Spectroscopic Characteristics of β-Carotene Isomers

| Isomer | Main Absorption Maxima (λmax) in Mobile Phase | "Cis-Peak" (nm) | Key Features | Reference |

|---|---|---|---|---|

| all-trans-β-Carotene | ~451-455 nm | Absent | Highest λmax, no cis-peak. | fishersci.comresearchgate.net |

| (13Z)-β-Carotene | Hypsochromic shift from all-trans (e.g., ~436-445 nm) | ~330-345 nm | Presence of a distinct cis-peak. | acs.orgresearchgate.netmdpi.com |

| (9Z)-β-Carotene | Hypsochromic shift from all-trans (e.g., ~445-446 nm) | ~330-345 nm | Presence of a cis-peak, often with different relative intensity to the 13Z-isomer. | researchgate.netmdpi.com |

Normal-Phase and Reversed-Phase Separations

Hyphenated Techniques (HPLC-MS/MS, SFE-SFC-MS/MS)

To overcome the limitations of UV/Vis detection, particularly in terms of sensitivity and specificity in complex samples, chromatographic systems are often coupled with mass spectrometry (MS).

Hyphenation of HPLC with tandem mass spectrometry (MS/MS) provides a significant enhancement in analytical capabilities. HPLC-MS/MS methods offer lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-DAD, which is crucial when analyzing trace amounts of this compound. mdpi.com The use of atmospheric pressure chemical ionization (APCI) is common for nonpolar carotenoids like beta-carotene as it efficiently ionizes these lipophilic compounds. mdpi.com MS/MS provides a high degree of specificity by monitoring specific precursor-to-product ion transitions, which allows for the confident identification and quantification of the target analyte even in the presence of co-eluting interferences. ajrconline.org

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS) is another powerful technique. SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase, which offers advantages like high separation efficiency and reduced analysis time. uva.es When coupled with MS/MS, SFC-MS/MS provides a highly sensitive and selective method for the analysis of carotenoid isomers. researchgate.netfuture-science.com

The analysis of this compound in complex matrices such as food products (e.g., tomato waste, citrus pulp) and biological samples (e.g., human plasma, tissues) is challenging due to the presence of numerous other compounds that can interfere with the analysis. scielo.brmdpi.commdpi.com

HPLC-MS/MS: This technique has been successfully applied to quantify this compound and other carotenoids in human plasma. mdpi.com The high selectivity of MS/MS minimizes the "matrix effect," where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mdpi.com In food analysis, HPLC-MS/MS has been used to identify and quantify beta-carotene isomers in various fruit and vegetable extracts. scielo.brajrconline.org

SFE-SFC-MS/MS: The online coupling of Supercritical Fluid Extraction (SFE) with SFC-MS/MS offers a streamlined and automated approach for the analysis of carotenoids in solid and semi-solid matrices. mdpi.com SFE uses a supercritical fluid to extract the analytes from the sample, which can then be directly introduced into the SFC system for separation and detection. This integrated approach reduces sample handling, minimizes the use of organic solvents, and lowers the risk of analyte degradation. mdpi.com It has been effectively used for the characterization of carotenoids in complex matrices like orange peel. mdpi.com

Enhanced Sensitivity and Specificity in Detection

Spectroscopic Characterization of this compound

The precise identification and characterization of carotenoid isomers are essential for understanding their biological roles and distribution in nature. The this compound isomer, in particular, exhibits a distinct spectroscopic signature that allows for its differentiation from the more common all-trans form and other cis isomers. Spectroscopic techniques offer a non-destructive and highly sensitive approach for its structural analysis.

Ultraviolet-Visible Absorption Spectral Shifts Induced by Z-Isomerization

The presence of a cis bond in the polyene chain of beta-carotene, specifically at the 13th carbon in this compound, causes a steric hindrance that disrupts the planarity of the molecule. This change in molecular geometry directly affects its electronic transitions, which can be readily observed using Ultraviolet-Visible (UV-Vis) absorption spectroscopy.

The UV-Vis spectrum of all-trans-β-carotene in a solvent like hexane typically displays a primary absorption maximum (λmax) at approximately 450 nm. ijfmr.com The isomerization to the 13Z form results in a hypsochromic shift, also known as a blue shift, of this main absorption band to a shorter wavelength. This shift is generally observed to be between 3 and 6 nm. researchgate.net

A key diagnostic feature for cis-carotenoids is the appearance of a "cis-peak," a subsidiary absorption band in the near-ultraviolet region of the spectrum. researchgate.net For this compound, this peak is typically observed around 337-338 nm when dissolved in hexane. researchgate.netmdpi.com The intensity of this cis-peak relative to the main absorption bands is a valuable indicator for the identification and quantification of the (13Z)-isomer. Furthermore, the fine structure of the main absorption band tends to be less defined in the cis-isomer compared to the all-trans counterpart.

Table 1: UV-Vis Absorption Maxima (λmax) of all-trans-β-Carotene and (13Z)-β-Carotene in Hexane

| Compound | Main Absorption Peak (λmax) | Cis-Peak (λmax) |

| all-trans-β-Carotene | ~450-451 nm | Not present |

| (13Z)-β-Carotene | ~444-447 nm | ~337-338 nm |

Data compiled from multiple research sources indicating typical spectral characteristics in a hexane solvent. ijfmr.comresearchgate.netmdpi.com

Other Spectroscopic Approaches for Structural Elucidation

While UV-Vis spectroscopy provides fundamental information, a more definitive structural elucidation of this compound often requires the application of other spectroscopic techniques that offer more detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of carotenoid isomers. osu.edunih.gov In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons located near the cis-bond are significantly different from those in the all-trans isomer. Specifically, for this compound, the protons at the C14 and C15 positions show a noticeable downfield shift. physchemres.org In ¹³C NMR spectroscopy, characteristic shifts are observed for the carbon atoms that are part of and adjacent to the cis-double bond (C12, C13, C14, and C15). These unique NMR fingerprints provide conclusive evidence for the identification of the isomer. physchemres.org

Raman Spectroscopy: Resonance Raman (RR) spectroscopy is particularly sensitive to the vibrational modes of the conjugated polyene chain of carotenoids. The C=C stretching region, known as the ν1 band, is especially informative. nih.gov While all-trans-β-carotene exhibits a strong ν1 band around 1520 cm⁻¹, the (13Z)-isomer displays a slightly shifted and often broader band. nih.gov This alteration reflects the change in the vibrational state of the conjugated system due to the cis configuration.

Infrared (IR) Spectroscopy: Infrared spectroscopy can also be employed to distinguish between cis and trans isomers. The out-of-plane C-H wagging vibrations are particularly sensitive to the geometry of the double bonds. For this compound, a characteristic absorption band may be observed in the 750-800 cm⁻¹ region, which is indicative of a cis-disubstituted double bond. asianpubs.org

Table 2: Key Spectroscopic Features for the Identification of (13Z)-β-Carotene

| Technique | Key Diagnostic Feature for (13Z)-β-Carotene |

| ¹H NMR | Downfield shift of H-14 and H-15 protons. physchemres.org |

| ¹³C NMR | Characteristic chemical shifts for C-12, C-13, C-14, and C-15. physchemres.org |

| Raman | Shift and broadening of the C=C stretching band (ν1) from ~1520 cm⁻¹. nih.gov |

| IR | Presence of a C-H out-of-plane wagging band around 750-800 cm⁻¹. asianpubs.org |

Isomerization Dynamics and Energetics of 13z Beta Carotene

Catalytic and Environmental Influences on Isomerization Equilibrium

Impact of Light, Heat, and Oxidative Conditions

The isomerization and degradation of beta-carotene (B85742), including the formation of (13Z)-beta-Carotene, are significantly influenced by environmental factors such as light, heat, and oxidative conditions.

Heat (Thermal Processing): Thermal processing is a major inducer of beta-carotene isomerization and degradation. Studies on beta-carotene in matrices like olive oil/carrot emulsion and enriched olive oil phase, subjected to temperatures ranging from 85°C to 130°C, demonstrated significant changes. During heating, all-trans-beta-carotene can isomerize, primarily forming 9-cis and 13-cis-beta-carotene, and subsequently other isomers such as 15-cis-beta-carotene (B12755979), especially in the presence of oxygen. For pure beta-carotene, heating often favors the formation of 13-cis isomers.

The kinetics of beta-carotene isomerization during thermal treatment can be modeled using a fractional conversion model. Activation energies for isomerization have been estimated:

Table 1: Activation Energies for Beta-Carotene Isomerization during Thermal Processing

| Matrix | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |

| Oil/carrot emulsion | 85–130 | 70.5 | |

| Enriched oil phase | 85–130 | 75.0 | |

| Carrot puree (all-trans-to-cis) | 80–150 | 11 |

It is important to note that the stability of carotenoids varies depending on the specific carotenoid and its surrounding matrix.

Light: Light exposure is a known promoter of beta-carotene isomerization. Light stress conditions can particularly enhance these isomerization processes. Photoisomerization of all-trans-beta-carotene often leads to the dominance of the 9-cis-form.

Oxidative Conditions: Oxygen plays a critical role in the degradation of carotenoids. Oxygen trapped within the glassy matrix of powders can cause oxidation, leading to a rapid loss of carotenoids. Beta-carotene, with its highly unsaturated structure, is inherently reactive and prone to oxidation in the presence of oxygen. Oxidation is considered a primary cause of carotenoid degradation. Isomerization and degradation often occur simultaneously under these conditions.

Role of Specific Catalytic Agents in Isomer Formation

Various catalytic agents can significantly influence and accelerate the isomerization of beta-carotene, facilitating the formation of specific cis-isomers like this compound. The process of isomerization can be promoted by a range of factors, including acids, microwaves, ultrasound, organic solvents, metal ions, and adsorption to active surfaces. To enhance the yield of desired isomers and mitigate degradation, various catalysts and antioxidants are often employed.

Traditionally, iodine has been a common catalyst for the Z-isomerization of all-trans-carotenoids. More recently, other catalytic agents have been identified:

Disulfide Compounds and Isothiocyanates: These compounds, along with carbon disulfide, have been reported to induce Z-isomerization of carotenoids. For instance, polysulfides, when subjected to heat, generate thiyl radicals (RS•) that act as catalysts for carotenoid isomerization. Isothiocyanates can also promote Z-isomerization, though polysulfides have been shown to promote isomerization while markedly inhibiting degradation.

Metal Salts:

Iron(III) chloride: This compound has been demonstrated to induce Z-isomerization. For example, using iron(III) chloride resulted in a high isomerization rate (79.9%) of lycopene (B16060) with minimal degradation after a 3-hour reaction at 60°C.

Titanium tetrachloride: Titanium tetrachloride is another metal catalyst known to induce isomerization of beta-carotene.

Iodine-doped titanium dioxide (I-TiO2): This composite catalyst has shown effectiveness in increasing the total Z-isomer ratio. A study reported that when all-trans-beta-carotene was dissolved in ethyl acetate (B1210297) and heated at 50°C for 2 hours with an I-TiO2 catalyst, the total Z-isomer ratio increased to 47.3%.

Enzymatic Catalysis: Beyond chemical catalysts, enzymatic processes also contribute to beta-carotene isomerization. For example, DWARF27 (D27) beta-carotene isomerase, an enzyme found in cyanobacteria, catalyzes both all-trans/cis and cis/cis-beta-carotene isomerization. This includes the conversion of 13-cis/15-cis-beta-carotene and all-trans/9-cis-beta-carotene.

These catalytic approaches are vital for controlling the isomeric composition of beta-carotene, which is crucial for optimizing its properties for various applications.

Degradation Pathways and Stability Profiles of 13z Beta Carotene

Mechanisms of Oxidative Degradation

The degradation of (13Z)-beta-Carotene, like other carotenoids, is largely driven by oxidative processes that lead to the scission of its polyene chain. Carotenoids, in general, are highly susceptible to oxidation due to their conjugated double bond system.

Oxidative degradation of beta-carotene (B85742), including its (13Z) isomer, results in the formation of various cleavage products. These products arise from both central and eccentric cleavage of the carotenoid backbone.

Apo-carotenals: These are significant eccentric cleavage products. While central cleavage of beta-carotene, catalyzed by β-carotene-15,15'-dioxygenase (BCO1), yields two molecules of retinal, eccentric cleavage occurs at double bonds other than the central one. For instance, β-carotene-9',10'-dioxygenase (BCO2) is known to cleave the 9',10' bond, producing β-apo-10'-carotenal and β-ionone. Other apo-carotenals, such as β-apo-8'-carotenal and β-apo-12'-carotenal, are also generated. These can be formed through the chemical oxidation of the polyene backbone. A series of β-apocarotenoids, including β-apo-14'-carotenal, β-apo-12'-carotenal, β-apo-10'-carotenal, and β-apo-8'-carotenal, can be generated via oxidative cleavage.

Short-Chain Carbonyls: The apo-carotenals produced from the initial cleavage can undergo further degradation, leading to the formation of short-chain carbonyl compounds. These aldehydes can also be converted into β-apo-carotenols, β-apo-carotenoic acids, or their esters. The precise mechanisms and enzymatic involvement in the formation of all short-chain products are not yet fully elucidated.

The extensive conjugated double bond system of carotenoids makes them highly reactive with free radicals, including peroxyl radicals, thus rendering them susceptible to oxidation. Beta-carotene typically functions as an antioxidant by trapping peroxyl radicals through an addition mechanism to its polyene system, which generates a resonance-stabilized carbon-centered radical.

However, under specific conditions, beta-carotene and its degradation products can also exhibit prooxidant effects. For example, free radical species, which contribute to oxidative stress in biological tissues, can react with beta-carotene to yield prooxidant degradation products, such as apo-8'-beta-carotenal. Studies have shown that oxidants present in cigarette smoke, including nitrogen oxides, can oxidize beta-carotene, leading to the formation of carbonyl-containing polyene chain cleavage products, beta-carotene epoxides, and 4-nitro-beta-carotene. Free radical attack is also known to induce geometrical isomerization of carotenoids.

Cleavage Products and Their Formation Pathways (e.g., Apo-carotenals, Short-Chain Carbonyls)

Kinetic Studies of this compound Stability

The stability of this compound is influenced by various environmental factors, with kinetic studies providing insights into its degradation rates and pathways. Generally, this compound is considered less stable than the all-E-isomer and the 9Z-isomer, but more stable than the 15Z-isomer.

Elevated temperatures significantly accelerate the degradation of beta-carotene. The kinetic models describing beta-carotene degradation can vary depending on the medium. For instance, in an olive oil/carrot emulsion, the degradation of total beta-carotene could be effectively modeled using a fractional conversion model. In contrast, beta-carotene degradation in an oil-in-water emulsion was better described by zeroth-order kinetics, while in bulk oil, a second-order kinetic equation provided a more accurate fit.

Activation energies for beta-carotene degradation have been reported to span a range from 45 to 110 kJ/mol, with these values being highly dependent on the specific reaction medium. For example, the activation energy for total beta-carotene degradation in an olive oil/carrot emulsion was estimated at 45.0 kJ/mol. In palm oil, the thermal degradation kinetics of carotenoids followed an order greater than 1.

Table 1: Reported Activation Energies and Kinetic Models for Beta-Carotene Degradation (This table is a representation of an interactive data table)

| Medium | Activation Energy (kJ/mol) | Kinetic Model | Reference |

| Olive oil/carrot emulsion | 45.0 | Fractional Conversion | |

| Various media | 45 - 110 | Varies | |

| Oil-in-water emulsion | Not specified | Zeroth-order | |

| Bulk oil | Not specified | Second-order |

Beta-carotene is highly sensitive to light exposure, which significantly accelerates its degradation. Photodegradation processes involve both direct degradation and isomerization of the carotenoid molecule. Studies have shown that at low concentrations of singlet oxygen, (13Z)- and (15Z)-beta-carotene are preferentially generated, whereas higher concentrations lead to the formation of (9Z)-beta-carotene.

The stability of beta-carotene isomers when exposed to light irradiation generally follows a specific order: all-E-isomer > 9Z-isomer > 13Z-isomer > multi-Z-isomers. In a pumpkin-based carotenoid-colored beverage, this compound exhibited less significant variations during storage in darkness at different temperatures compared to all-trans-carotenoids, which showed declining trends. This observation might suggest a relative stability of the (13Z) isomer under dark conditions, although light is a primary factor in its degradation.

Thermal Degradation Kinetics in Different Media

Strategies for Enhancing this compound Stability

Given the susceptibility of this compound to degradation, various strategies have been developed to enhance its stability, particularly in food and pharmaceutical applications.

Encapsulation: This is a widely adopted and effective method to protect carotenoids from environmental degradation factors such as light, oxygen, and heat.

Encapsulation within plant-based emulsions, utilizing emulsifiers like gum arabic (GA) and quillaja saponin (B1150181) (QS), has been shown to improve stability. GA-stabilized emulsions demonstrated superior stability compared to QS-stabilized emulsions when subjected to elevated temperatures (55°C for 7 days).

The addition of tannic acid has also proven effective in inhibiting temperature-induced beta-carotene degradation within emulsions.

Encapsulation using composite wall materials such as pullulan and whey protein isolate (WPI), applied through spray-drying and freeze-drying techniques, significantly enhances beta-carotene stability. Specifically, spray-dried encapsulants extended the half-life of beta-carotene to 336.02 hours under UV-Vis irradiation, compared to 102.44 hours for freeze-dried encapsulants.

Multilayered emulsions, formed with interfaces of octenyl succinic anhydride-modified starch (OSA starch) and chitosan, have demonstrated improved thermal stability (remaining stable after 60 minutes at 121°C) and enhanced storage stability of beta-carotene.

Antioxidants: The incorporation of radical scavengers, such as butylated hydroxytoluene (BHT) and α-tocopherol, can effectively decelerate the auto-oxidation of beta-carotene.

The addition of α-tocopherol at concentrations of 0.1 µmol/L and 10 µmol/L, under air-saturated conditions and heating at 60°C for 120 minutes, suppressed beta-carotene oxidation by 4% and 92%, respectively.

Lycopene (B16060) has also been identified as a protective agent, inhibiting the isomerization of beta-carotene during reactions with singlet oxygen and free radicals.

Table 2: Impact of Encapsulation on Beta-Carotene Stability (This table is a representation of an interactive data table)

| Encapsulation Method/Material | Stability Enhancement | Conditions | Reference |

| GA-stabilized emulsions | Better stability | 55°C for 7 days | |

| Tannic acid addition | Inhibited temperature-induced degradation | Temperature-induced | |

| Spray-drying (Pullulan/WPI) | Extended half-life to 336.02 hours | UV-Vis irradiation | |

| Freeze-drying (Pullulan/WPI) | Half-life of 102.44 hours | UV-Vis irradiation | |

| Multilayered emulsions (Octenyl succinic anhydride-modified starch-chitosan) | Improved thermal stability and enhanced storage stability | 121°C for 60 min; storage |

Mechanistic Investigations of 13z Beta Carotene Biological Activities in Vitro

Antioxidant Activity Mechanisms

(13Z)-beta-Carotene, like other carotenoids, possesses antioxidant properties due to its characteristic long chain of conjugated double bonds. This structure allows it to effectively neutralize reactive oxygen species (ROS), which are implicated in cellular damage. The antioxidant activity of this compound is multifaceted, involving different mechanisms to counteract various forms of oxidative stress.

Beta-carotene (B85742) is a well-established quencher of singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant damage to biological molecules. researchgate.netnih.gov The mechanism primarily involves physical quenching, where the carotenoid absorbs the excess energy from singlet oxygen and dissipates it as heat, returning to its ground state without being chemically altered. mdpi.commdpi.com This process is highly efficient, with beta-carotene exhibiting a quenching rate constant near the diffusion-controlled limit. mdpi.com While much of the research has focused on the all-trans isomer, the conjugated double bond system responsible for this activity is present in all beta-carotene isomers, including this compound. The quenching ability of carotenoids is generally correlated with the number of conjugated double bonds. mdpi.commdpi.com

Peroxyl radicals (ROO•) are key intermediates in lipid peroxidation, a chain reaction that can damage cell membranes. Beta-carotene isomers, including this compound, can scavenge these radicals, thereby terminating the peroxidation chain. nih.gov In vitro studies using the chemiluminescence assay with AAPH as a peroxyl radical generator have shown that this compound exhibits significant peroxyl radical scavenging activity. researchgate.netmdpi.com The scavenging activity of (all-E)-beta-carotene against peroxyl radicals has been found to be approximately 20 times higher than that of α-tocopherol. nih.gov Research indicates that there are no significant differences in the efficiency of scavenging peroxyl radicals among the major beta-carotene isomers (all-E, 9Z, and 13Z). researchgate.netmdpi.comnih.gov

The antioxidant activity of this compound can also be evaluated using electron transfer-based assays, such as the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation) bleaching assay. In this assay, the ability of an antioxidant to donate an electron and reduce the colored ABTS•+ radical is measured. researchgate.netmdpi.com Studies have demonstrated that this compound is effective in bleaching the ABTS•+ radical, indicating its capacity for electron donation. The activity is often expressed as α-Tocopherol Equivalent Antioxidant Capacity (αTEAC). researchgate.net

The antioxidant potency of different beta-carotene isomers is a subject of ongoing research, with some studies suggesting subtle differences. While some research indicates that the 9Z-isomer may have higher antioxidant potency than the all-trans isomer in certain systems nih.gov, other studies have found no significant differences in peroxyl radical scavenging and ABTS•+ bleaching activities between (all-E), (9Z), and this compound. researchgate.netmdpi.comnih.gov However, the (15Z)-isomer has been reported to be less active, possibly due to lower stability. researchgate.netmdpi.com One study suggested that based on electroaccepting and electrodonating powers, the antioxidant activity of beta-carotene isomers followed the decreasing order of 9,13′-dicis > 13Z- ≳ 9Z- ≳ 15Z- > 7Z- > all-E- > 11Z-β-carotene. researchgate.net

Table 1: Comparative Antioxidant Activity of Beta-Carotene Isomers (in vitro)

| Isomer | ABTS•+ Bleaching Activity (mol α-TE/mol) | Peroxyl Radical Scavenging Activity (mol α-TE/mol) |

|---|---|---|

| (all-E)-β-carotene | 3.0 | 18.8 |

| (9Z)-β-carotene | 3.1 | 19.8 |

| (13Z)-β-carotene | 3.1 | 19.6 |

| (15Z)-β-carotene | 2.5 | 9.5 |

Data sourced from a study by Müller et al. (2011). researchgate.net

Electron Transfer-Based Radical Scavenging (e.g., ABTS•+ Bleaching)

In Vitro Cellular Signaling and Molecular Interactions

Beyond its direct antioxidant effects, this compound participates in cellular processes through its conversion into signaling molecules.

Beta-carotene is the most significant dietary precursor to vitamin A. acs.org The conversion of beta-carotene to vitamin A is a crucial biological process. The central cleavage of beta-carotene is catalyzed by the enzyme beta,beta-carotene-15,15'-monooxygenase (BCMO1), which yields two molecules of retinal. mdpi.comnih.gov Retinal can then be further metabolized to retinol (B82714) and retinoic acid, which are essential for various physiological functions, including vision and the regulation of gene expression. researchgate.net

While all-trans-beta-carotene is considered to have the highest provitamin A activity, the Z-isomers, including this compound, can also be converted to retinal, albeit with varying efficiencies. researchgate.netmdpi.com The relative bioconversion of this compound to retinol is reported to be 53% compared to the 100% activity of the all-trans form. researchgate.netmdpi.com In vitro studies using recombinant BCMO1 have confirmed the enzymatic conversion of beta-carotene to retinal. nih.gov The presence of BCMO1 in various tissues suggests that the local production of retinoids from beta-carotene isomers can occur, potentially influencing cellular signaling in a tissue-specific manner. nih.gov

Table 2: Relative Provitamin A Activity of Beta-Carotene Isomers

| Isomer | Relative Bioconversion to Retinol (%) |

|---|---|

| (all-E)-β-carotene | 100 |

| (9Z)-β-carotene | 38 |

| (13Z)-β-carotene | 53 |

Data based on in vivo and in vitro studies. researchgate.netmdpi.com

Relative Bioconversion Efficiency to Retinal and Retinoic Acid

Modulation of Cellular Processes (e.g., Cell Cycle, Apoptosis)

Beta-carotene and its metabolites have been shown to influence fundamental cellular processes, including cell proliferation, the cell cycle, and programmed cell death (apoptosis). In vitro studies using various cancer cell lines demonstrate that beta-carotene can inhibit cell growth by arresting the cell cycle and inducing apoptosis. mdpi.comsci-hub.se

In human promyelocytic leukemia (HL-60) cells, beta-carotene treatment was found to induce a dose-dependent modification of the cell cycle and trigger apoptosis. nih.gov This was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of cyclin-dependent kinase inhibitors p21 and p27. nih.gov Similar effects have been observed in colon adenocarcinoma cell lines (HT-29), where beta-carotene-rich extracts inhibited growth by slowing cell cycle progression at the G0/G1 and G2/M phases. cambridge.org In pituitary adenoma cells, beta-carotene induced cell cycle arrest in the G2/M phase by downregulating the S-phase kinase-associated protein 2 (Skp2) and upregulating p27. mdpi.com Furthermore, in neuroblastoma models, beta-carotene was shown to reduce cell growth and inhibit the self-renewal characteristics of cancer stem cells. spandidos-publications.com

Influence on Gene Expression Profiles in Cellular Models

The effects of this compound and its related compounds on cellular processes are underpinned by their ability to modulate the expression of a wide array of genes. These changes can be mediated directly by the carotenoid itself or, more commonly, through its metabolites like retinoic acid and various apocarotenals, which can interact with nuclear receptors such as RAR and RXR. cambridge.orgmdpi.com

Microarray analyses have provided a broad view of these genetic modulations. In a study on prostate cancer cell lines, beta-carotene treatment led to slight increases in the mRNA levels of proliferation-related genes (c-myc, c-jun) and the anti-apoptotic gene bcl-2 in LNCaP cells. core.ac.uk In HT-29 colon epithelial cells, beta-carotene was shown to downregulate the inflammatory pathway by reducing the expression of Toll-like receptor 4 (TLR4) and decreasing the expression and nuclear translocation of the NF-κB p65 subunit. frontiersin.org

The metabolites of beta-carotene are also potent gene regulators. For example, in human hepatoma cells, β-apo-13-carotenone was found to inhibit the retinoic acid-induced expression of the genes for RARβ and CYP26A1. nih.gov In contrast, β-apo-14′-carotenoic acid was shown to reverse the downregulation of RARβ caused by carcinogens in normal human bronchial epithelial cells. nih.gov

Table 3: Selected Genes Modulated by Beta-Carotene or its Metabolites In Vitro

| Cell Line | Compound | Gene(s) Modulated | Effect | Citation |

|---|---|---|---|---|

| LNCaP (Prostate Cancer) | Beta-carotene | c-myc, c-jun, bcl-2 | Upregulation | core.ac.uk |

| HL-60 (Leukemia) | Beta-carotene | p21, p27 | Upregulation | nih.gov |

| HL-60 (Leukemia) | Beta-carotene | Cyclin A, Bcl-2 | Downregulation | nih.gov |

| HT-29 (Colon) | Beta-carotene | TLR4, NF-κB p65 | Downregulation | frontiersin.org |

| Human Hepatoma | β-apo-13-carotenone | RARβ, CYP26A1 | Inhibition of induced expression | nih.gov |

| Human Bronchial | β-apo-14′-carotenoic acid | RARβ | Reverses downregulation | nih.gov |

Interactions with Other Bioactive Compounds in Cell Culture Systems

In a typical dietary context, this compound is consumed alongside a multitude of other bioactive compounds. In vitro studies have begun to explore the interactions between beta-carotene and other molecules, revealing both synergistic and antagonistic effects on uptake and biological activity.

One notable interaction is with anthocyanins. A study using Caco-2 cells found that several common anthocyanins significantly increased the cellular uptake of beta-carotene by as much as 68-200%. researchgate.net However, this enhanced uptake did not necessarily translate to greater combined antioxidant or anti-inflammatory activity; in some cases, antagonism was observed. researchgate.net This was hypothesized to be due to the pro-oxidant potential of beta-carotene at higher intracellular concentrations. researchgate.net

Conversely, interactions can also be competitive. The presence of fruit juices containing other carotenoids, such as lycopene (B16060), was found to significantly decrease the cellular uptake of both all-trans and this compound in Caco-2 cells, suggesting competition for absorption pathways. cirad.fr

Interactions with other antioxidants have also been reported. The presence of α-tocopherol (vitamin E) was shown to minimize the growth-inhibitory effects of beta-carotene in HL-60 cells. nih.gov Other studies have noted synergistic antioxidant effects when carotenoids are combined with vitamin E and vitamin C in cell-free and cellular systems. europa.euresearchgate.net

Table 4: In Vitro Interactions of Beta-Carotene with Other Bioactive Compounds

| Interacting Compound(s) | Cell Model | Observed Effect | Potential Mechanism | Citation |

|---|---|---|---|---|

| Anthocyanins | Caco-2 | Increased β-carotene uptake (68-200%) but antagonistic bioactivity | Enhanced absorption leading to pro-oxidant effect of β-carotene | researchgate.net |

| Fruit Juices (with Lycopene) | Caco-2 | Decreased uptake of this compound | Competition for micellarization and/or cellular uptake pathways | cirad.fr |

| α-Tocopherol (Vitamin E) | HL-60 | Minimized β-carotene's effect on cell growth | Antioxidant interaction/quenching of pro-oxidant effects | nih.gov |

| Vitamin E, Vitamin C | General (in vitro) | Synergistic antioxidant protection | Complementary antioxidant mechanisms | europa.euresearchgate.net |

Future Directions in 13z Beta Carotene Research

Advancements in Analytical Methodologies

The accurate identification and quantification of (13Z)-beta-Carotene in complex biological and food matrices are paramount for understanding its distribution, metabolism, and bioactivity. Future research will likely focus on enhancing the sensitivity, specificity, and efficiency of analytical methods.

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is a well-established method for carotenoid analysis. mdpi.comrsc.orgucuenca.edu.ec However, the development of ultra-high-performance liquid chromatography (UHPLC) offers significant improvements in resolution and analysis time. ucuenca.edu.ec The coupling of these chromatographic techniques with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides unparalleled sensitivity and structural elucidation capabilities, enabling the differentiation of various isomers. mdpi.comrsc.orgucuenca.edu.ec Future advancements are expected in the refinement of HPLC-MS/MS methods to achieve even lower limits of detection (LOD) and quantification (LOQ), which is crucial for analyzing trace amounts of this compound in biological samples. mdpi.com

Near-infrared (NIR) and Fourier-transform infrared (FTIR) spectroscopy are emerging as rapid and non-destructive analytical tools for the quantitative analysis of beta-carotene (B85742). submit4journal.com Further development and validation of these spectroscopic methods for the specific quantification of the (13Z) isomer could streamline quality control in food and supplement industries. submit4journal.com

The following table summarizes the performance of current and emerging analytical techniques for beta-carotene analysis:

Table 1: Comparison of Analytical Methods for Beta-Carotene Determination| Analytical Method | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Relative Standard Deviation (RSD) (%) | Percent Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| UV-VIS | 0.1 - 12 | 0.034 | 0.1 | 1.5 - 11 | 83 - 93 | submit4journal.com |

| NIR | 12.5 - 250 | 3.4 | 10 | 1.8 - 11 | 92 - 96 | submit4journal.com |

| FTIR | 4 - 100 | 1.3 | 3.9 | 0.69 - 10 | 95 - 96 | submit4journal.com |

| HPLC-MS/MS | 0.003 - 10 | 0.001 - 0.422 | 0.003 - 1.406 | <15 | 86.1 - 104.8 | mdpi.com |

Novel Synthetic Routes and Targeted Isomer Production

The chemical synthesis of specific carotenoid isomers like this compound remains a significant challenge. Current methods often involve the isomerization of the more stable all-trans-beta-Carotene, which can lead to a mixture of isomers. Future research will focus on developing stereoselective synthetic routes to produce this compound with high purity and yield.

One promising approach is the use of the Wittig reaction, a powerful tool in organic synthesis for the formation of carbon-carbon double bonds with defined stereochemistry. researchgate.net By carefully selecting the appropriate phosphonium (B103445) salt and aldehyde precursors, it may be possible to construct the (13Z) double bond with high selectivity. researchgate.net The Julia olefination is another synthetic strategy that could be employed for the stereocontrolled synthesis of the C20 skeleton of retinoids, which are precursors to beta-carotene. researchgate.net

Biotechnological production of beta-carotene using microorganisms is an attractive alternative to chemical synthesis. sci-hub.se While current microbial systems primarily produce all-trans-beta-Carotene, future research in metabolic engineering could focus on modifying the biosynthetic pathways in organisms like Escherichia coli or the yeast Saccharomyces cerevisiae to favor the production of the (13Z) isomer. This could involve the introduction of specific isomerase enzymes or the modification of existing carotenoid biosynthesis genes.

Deeper Elucidation of In Vitro Biological Mechanisms

While it is known that this compound possesses antioxidant properties, the precise mechanisms of its action and how they differ from other isomers require further investigation. mdpi.com Future in vitro studies will aim to provide a more detailed understanding of its interactions with cellular components and its role in various biological processes.

Research will likely focus on its ability to quench singlet oxygen and scavenge free radicals, comparing its efficacy to all-trans-beta-Carotene and other isomers like (9Z)-beta-Carotene. mdpi.com Studies have shown that while there may not be significant differences in some antioxidant assays like the ABTS radical cation bleaching assay, the (Z)-isomers can exhibit higher activity in scavenging certain types of radicals. mdpi.com

Furthermore, investigations into how this compound modulates gene expression and influences cell signaling pathways will be crucial. Understanding its interaction with nuclear receptors and other molecular targets could reveal novel therapeutic applications. The provitamin A activity of this compound, which is reported to be around 53% relative to the all-trans form, also warrants deeper investigation into the enzymatic conversion processes. mdpi.com

The following table summarizes the reported in vitro antioxidant activities of various beta-carotene isomers:

Table 2: In Vitro Antioxidant Activity of Beta-Carotene Isomers| Isomer | αTEAC (mol α-TE/mol) | FRAP Activity | ROO• Scavenging Activity | Reference |

|---|---|---|---|---|

| (all-E)-β-carotene | 3.2 | 0.0 | 19.8 | mdpi.com |

| (9Z)-β-carotene | 3.1 | 0.0 | 20.1 | mdpi.com |

| (13Z)-β-carotene | 3.1 | 0.0 | 19.6 | mdpi.com |

| (15Z)-β-carotene | 2.5 | 0.0 | 9.5 | mdpi.com |

Computational and Theoretical Modeling for Predictive Research

Computational and theoretical modeling are becoming increasingly powerful tools in chemical and biological research. In the context of this compound, these methods can provide valuable insights into its structure, properties, and reactivity, guiding experimental work and accelerating discoveries.

Density functional theory (DFT) calculations can be used to study the thermodynamic stabilities, activation energies, and interconversion pathways of beta-carotene isomers. physchemres.org Such studies have indicated that the rotation barrier to form the 13Z-isomer has a lower energy compared to other isomers, suggesting it may be a kinetically favored product under certain conditions. physchemres.orgresearchgate.net Future computational work could explore these reaction landscapes in greater detail, considering the effects of solvents and catalysts.

Molecular dynamics simulations can be employed to model the behavior of this compound within biological membranes and its interactions with proteins. This can help to elucidate the structural basis for its bioavailability and biological activity. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of different isomers, which is essential for their analytical identification. researchgate.net

The following table presents theoretical data on the relative stability of beta-carotene isomers:

Table 3: Theoretical Stability Sequence of Beta-Carotene Isomers| Stability Order | Computational Method | Reference |

|---|---|---|

| all-E > 9Z > 13Z > 15Z | B3LYP/6-31G(d) | physchemres.org |

| all-E > 9Z > 13Z > 9Z, 13-di-Z = 9, 13′-di-Z > 15Z > 9, 15-di-Z > 13, 15-di-Z > 7Z > 11Z | B3LYP | physchemres.org |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying (13Z)-beta-Carotene in biological samples?

- Methodology : High-Pressure Liquid Chromatography (HPLC) is the gold standard for precise quantification. Protocols involve extraction using organic solvents (e.g., acetone-hexane mixtures), separation via C18 reverse-phase columns, and detection at 450 nm using a diode array detector . Spectrophotometric methods (e.g., absorbance at 453 nm) can provide rapid estimates but may lack specificity due to interference from other carotenoids .

- Key Considerations : Validate methods with internal standards (e.g., β-apo-8'-carotenal) to account for isomerization during extraction .

Q. How does the (13Z)-isomer differ structurally from all-trans-beta-Carotene, and what analytical techniques confirm this distinction?

- Structural Analysis : The (13Z) isomer exhibits a bent geometry due to the cis double bond at position 13, altering its spectral properties. Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C and ¹H) is critical for identifying Z/E isomerization, supported by UV-Vis spectroscopy showing a hypsochromic shift (~5–10 nm) compared to the all-trans form .

- Experimental Design : Use controlled light exposure and thermal stress to study isomer stability, as this compound is prone to photodegradation .

Q. What are the challenges in designing in vitro vs. in vivo studies for this compound bioavailability?

- In Vitro : Simulate intestinal absorption using Caco-2 cell models with bile salt micelles to assess uptake efficiency. Note that solubility in micellar solutions may not fully replicate physiological conditions .

- In Vivo : Consider isotopic labeling (e.g., ¹³C-beta-Carotene) to track absorption and conversion to vitamin A in animal models. Address confounding factors like dietary fat intake and gut microbiota .

Advanced Research Questions

Q. How do contradictory findings in clinical trials (e.g., increased lung cancer risk in smokers) inform mechanistic studies on this compound?

- Data Contradiction Analysis : The ATBC and CARET trials revealed elevated lung cancer incidence in smokers supplemented with high-dose beta-carotene. Proposed mechanisms include pro-oxidant effects in high-oxygen environments (e.g., lungs of smokers) and interactions with tobacco carcinogens like benzo[a]pyrene .

- Methodological Recommendations : Use in vitro models (e.g., A549 lung cells) exposed to cigarette smoke extract to study oxidative stress and DNA damage modulation by this compound .

Q. What statistical approaches are optimal for analyzing synergistic effects of this compound with other antioxidants?

- Experimental Design : Employ factorial ANOVA to test interactions (e.g., with alpha-tocopherol or ascorbic acid) in cell-based antioxidant assays (e.g., DPPH or ORAC). For clinical data, Cox proportional hazards models (as used in AREDS2) can evaluate time-to-event outcomes like disease progression .

- Data Interpretation : Address multicollinearity in regression models by centering variables or using partial least squares regression .

Q. How can response surface methodology (RSM) optimize this compound biosynthesis in microbial systems?

- Protocol : For organisms like Rhodotorula glutinis, RSM designs (e.g., Central Composite Design) can model interactions between ammonium sulfate, yeast extract, and sugar concentrations. Validate models with contour plots to identify maxima in beta-carotene yield (~9 mg/L under optimal conditions) .

- Advanced Considerations : Incorporate metabolic flux analysis to balance precursor distribution (e.g., acetyl-CoA) between biomass and carotenoid pathways .

Methodological Best Practices

- Reproducibility : Follow Beilstein Journal guidelines for reporting experimental details, including solvent purity, HPLC gradient profiles, and spectrophotometer calibration protocols .

- Data Validation : Use triplicate measurements for absorbance/HPLC analyses and report coefficients of variation (CV < 5%) .

- Ethical Compliance : For human trials, align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify interventions involving this compound .

Contradictions and Knowledge Gaps

- Isomer-Specific Bioactivity : Limited data exist on whether this compound shares the pro-oxidant risks observed with all-trans isomers in smokers. Prioritize isomer-specific in vitro assays .

- Long-Term Stability : Develop accelerated stability protocols (e.g., ICH Q1A guidelines) to assess isomer degradation in storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.